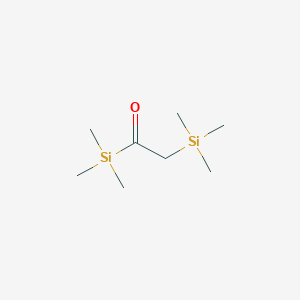

1,2-Bis(trimethylsilyl)ethan-1-one

Description

Historical Context and Evolution of Organosilicon Chemistry in Organic Synthesis

The field of organosilicon chemistry traces its origins back to the 19th century, with early work focusing on the synthesis and characterization of simple organosilanes. However, it was in the mid-20th century that the synthetic potential of these compounds began to be fully realized. The development of methods for the controlled introduction and manipulation of silyl (B83357) groups opened up new avenues for carbon-carbon bond formation, functional group protection, and stereochemical control. The unique properties of silicon, such as its lower electronegativity compared to carbon and the energetic favorability of the silicon-oxygen bond, have been harnessed to develop a rich and diverse chemistry. This has led to the widespread use of organosilicon reagents in various synthetic transformations, including the Peterson olefination, the Brook rearrangement, and as protecting groups for alcohols.

Overview of Alpha-Silyl Ketones: Structure, Bonding, and Electronic Effects

Alpha-silyl ketones are characterized by the presence of a silyl group, typically a trimethylsilyl (B98337) (TMS) group, on the carbon atom adjacent to a carbonyl group. This structural arrangement gives rise to distinct electronic and steric effects that govern their reactivity.

Structure and Bonding: The key feature of an α-silyl ketone is the C-Si bond positioned alpha to the carbonyl functionality. The silicon atom, being less electronegative than carbon, imparts a degree of carbanionic character to the α-carbon.

Electronic Effects: The electronic influence of the α-silyl group is multifaceted. One of the most significant is the stabilizing effect on an adjacent carbanion, which facilitates deprotonation at the α-position. Furthermore, the interaction between the σ-orbital of the C-Si bond and the π*-orbital of the carbonyl group, often referred to as σ-π conjugation or the β-effect, can influence the electrophilicity of the carbonyl carbon. This interaction can lower the energy of the LUMO of the carbonyl group, potentially affecting its reactivity towards nucleophiles.

Steric Effects: The bulky nature of the trimethylsilyl group can play a crucial role in directing the stereochemical outcome of reactions. It can hinder the approach of reagents from one face of the molecule, leading to high levels of diastereoselectivity in nucleophilic additions and enolate reactions.

Rationale for Dedicated Research on 1,2-Bis(trimethylsilyl)ethan-1-one as a Model Compound

The study of this compound is driven by its potential to elucidate the intricate interplay of multiple silyl groups on the reactivity of a carbonyl system.

Unique Reactivity Profile in Poly-silylated Carbonyl Systems

The presence of a second trimethylsilyl group on the β-carbon introduces additional layers of complexity and reactivity. This "poly-silylated" system can exhibit behavior that is distinct from monosilylated α-silyl ketones. For instance, the electronic effects of both silyl groups can influence the acidity of the α-proton and the stability of the resulting enolate. The potential for silyl group migrations, such as the Brook rearrangement, is also a key area of investigation. The rearrangement of silicon groups from carbon to oxygen is a well-established phenomenon in organosilicon chemistry, driven by the formation of a strong Si-O bond. organic-chemistry.orgmsu.eduwikipedia.org In the context of this compound, the possibility of sequential or competitive rearrangements presents an interesting mechanistic puzzle.

Importance as a Synthetic Precursor in Complex Molecule Construction

While specific, widespread applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are found in precursors to valuable synthetic intermediates. For instance, related bis(trimethylsilyl) compounds are utilized in the synthesis of functionalized heterocycles and in carbon-carbon bond-forming reactions. The ability to selectively manipulate the two silyl groups and the carbonyl functionality makes it a potentially powerful building block for introducing stereochemically rich fragments into larger molecules. The chemistry of bis(trimethylsilyl) compounds, in general, is well-established for creating diverse molecular architectures. orgsyn.org

Interactive Data Tables

Below are tables summarizing key physical and spectroscopic data for related silylated compounds, providing a comparative context for the properties of this compound.

Table 1: Physical Properties of Related Silylated Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,2-Bis(trimethylsiloxy)ethane | 7381-30-8 | C8H22O2Si2 | 206.43 | 165-166 |

| Bis(trimethylsilyl)acetylene (B126346) | 14630-40-1 | C8H18Si2 | 170.40 | 135-137 |

| 1-(Trimethylsilyl)ethan-1-one | 13411-48-8 | C5H12OSi | 116.23 | 114-116 |

Table 2: Spectroscopic Data of Related Silylated Compounds

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 1,2-Bis(trimethylsiloxy)ethane | 0.11 (s, 18H), 3.65 (s, 4H) | 1.1, 64.2 | 2957, 1251, 1098, 841 |

| Bis(trimethylsilyl)acetylene | 0.18 (s, 18H) | 1.0, 113.4 | 2960, 1250, 840 |

| 1-(Trimethylsilyl)ethan-1-one | 0.2 (s, 9H), 2.2 (s, 3H) | -1.5, 33.5, 245.1 | 2959, 1645, 1250, 845 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63247-93-8 |

|---|---|

Molecular Formula |

C8H20OSi2 |

Molecular Weight |

188.41 g/mol |

IUPAC Name |

1,2-bis(trimethylsilyl)ethanone |

InChI |

InChI=1S/C8H20OSi2/c1-10(2,3)7-8(9)11(4,5)6/h7H2,1-6H3 |

InChI Key |

VEEXARUYOCXSMA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC(=O)[Si](C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Pathways of 1,2 Bis Trimethylsilyl Ethan 1 One

Electrophilic Activation and Reactions of the Carbonyl Moiety

The carbonyl group in 1,2-Bis(trimethylsilyl)ethan-1-one is subject to electrophilic attack and activation, leading to a variety of transformations. The presence of the α-silyl group significantly influences the stability and subsequent reaction pathways of the resulting intermediates.

Formation and Reactivity of Silylated Carboxonium Ions and Oxocarbenium Hybrids

The activation of a carbonyl compound with a Lewis acid can generate a highly reactive electrophilic species known as an oxocarbenium ion. This species is best described as a resonance hybrid of a carbenium ion, with the positive charge on carbon, and an oxonium ion, where the charge resides on the oxygen. For this compound, reaction with a Lewis acid would lead to a silylated oxocarbenium ion.

The reactivity of such intermediates is well-documented in carbohydrate chemistry, where they are pivotal in glycosylation reactions. The stability and facial selectivity of nucleophilic attack on these ions are governed by stereoelectronic effects. The C-Si bond, being weaker and more polarizable than a C-C bond, can further influence the reactivity of these intermediates, potentially facilitating cleavage or rearrangement pathways. thieme-connect.de

Nucleophilic Reactions at the Alpha-Carbon and Enolate Chemistry

The protons on the α-carbon of this compound are acidic and can be removed by a suitable base to form a nucleophilic enolate. The chemistry of this enolate and its corresponding silyl (B83357) enol ether is fundamental to its utility in carbon-carbon and carbon-heteroatom bond formation.

Generation and Controlled Reactions of Enolates Derived from Alpha-Silyl Ketones

The generation of enolates from α-silyl ketones is a well-established process. thieme-connect.de The resulting α-silyl enolates are valuable synthetic intermediates. When these enolates react with aldehydes or ketones in an aldol (B89426) reaction, they exhibit a high degree of stereocontrol, typically favoring the formation of the anti-isomer of the resulting β-hydroxysilane. thieme-connect.de This intermediate can then undergo a Peterson alkenation under acidic or basic conditions to yield α,β-unsaturated carbonyl compounds with defined (E or Z) stereochemistry. thieme-connect.de For this compound, deprotonation at the α-carbon would generate a nucleophilic enolate poised for such controlled reactions.

Enantioselective Alpha-Functionalizations via Silyl Enol Ethers

α-Silyl ketones, including this compound, are known to rearrange to their more stable silyl enol ether isomers, a process that can be catalyzed thermally or by transition metals. thieme-connect.de These silyl enol ethers are versatile nucleophiles. A modern strategy for the enantioselective α-functionalization of ketones involves the allylic substitution of their corresponding silyl enol ethers. This approach can reverse the traditional roles of nucleophile and electrophile.

In one such strategy, a metallacyclic iridium catalyst enables the reaction of masked ketone electrophiles (derived from the silyl enol ether) with a broad range of conventional heteroatom and carbon nucleophiles. This method allows for the formation of C-N, C-O, C-S, and C-C bonds at the α-position with high enantioselectivity using a single catalytic system. The choice of the silyl group on the enol ether is critical for the success of the reaction, with bulkier groups like tert-butyldimethylsilyl (TBS) often preventing decomposition and favoring the desired substitution pathway.

Table 2: Iridium-Catalyzed Enantioselective α-Functionalization

| Nucleophile Type | Bond Formed | Product Type | Reference |

| Amines / Amides | C-N | α-Amino Ketone Derivative | acs.org |

| Alcohols / Phenols | C-O | α-Oxy Ketone Derivative | acs.org |

| Thiols | C-S | α-Thio Ketone Derivative | acs.org |

| Stabilized Carbanions | C-C | α-Alkyl Ketone Derivative | acs.org |

Compatibility and Selectivity in Multi-Functionalized Systems

Due to the absence of specific experimental data and mechanistic studies for this compound in the searched scientific databases and literature, it is not possible to generate the requested thorough and informative article while adhering to the principles of scientific accuracy. The creation of content for the specified outline would amount to speculation, which is contrary to the requirement for factual and referenced information.

Therefore, the requested article cannot be provided at this time.

Synthetic Utility and Applications of 1,2 Bis Trimethylsilyl Ethan 1 One in Organic Synthesis

Precursors for Advanced Organic Scaffolds

The presence of two silicon-bearing carbons and a central carbonyl group allows 1,2-Bis(trimethylsilyl)ethan-1-one to serve as a linchpin in the construction of diverse organic structures. The trimethylsilyl (B98337) groups can influence the regioselectivity and stereoselectivity of reactions and can be readily removed or transformed into other functional groups.

While direct examples of this compound in stereoselective olefin synthesis are not extensively documented, the related compound, trimethylsilylketene, which can be considered a tautomeric equivalent, undergoes olefination reactions. acs.org The chemistry of α-silyl esters is well-established for the synthesis of α,β-unsaturated esters. The reaction of the lithium enolate of a trimethylsilyl ester with aldehydes or ketones, followed by elimination of the β-oxidosilane intermediate, is an effective route to α,β-unsaturated esters.

The general principle of the Peterson olefination, a key reaction of α-silyl carbanions, provides a framework for how this compound could be utilized. Deprotonation α to one of the silicon atoms would generate a nucleophile that can react with carbonyl compounds. The resulting β-hydroxysilane intermediate can then undergo syn- or anti-elimination to furnish either the (Z)- or (E)-alkene, respectively. The stereochemical outcome is dependent on the reaction conditions. For instance, acid-catalyzed elimination typically yields the (E)-isomer, while base-induced elimination often gives the (Z)-isomer. orgsyn.org

A study on the stereoselective synthesis of (E)- and (Z)-2-alkenyltrimethylsilanes from 1,2-epoxy-1,3-bis(trimethylsilyl)propane illustrates the differential elimination pathways based on acidic or basic conditions. orgsyn.org

| Precursor | Carbonyl Compound | Conditions | Product Stereochemistry |

| α-Silyl Carbanion | Aldehyde/Ketone | Acid (e.g., BF₃·OEt₂, HClO₄) | (E)-Alkene |

| α-Silyl Carbanion | Aldehyde/Ketone | Base (e.g., KH, NaH) | (Z)-Alkene |

This table illustrates the general principle of stereocontrol in Peterson olefination reactions, which is applicable to silyl-stabilized carbanions.

Bis(trimethylsilyl) compounds are valuable precursors for a variety of polyfunctionalized molecules. For example, 1,4-bis(trimethylsilyl)buta-1,3-diyne serves as a stable and versatile building block for creating complex structures, including various heterocycles through cycloaddition reactions. thieme-connect.comacs.org It can undergo selective desilylation, allowing for stepwise functionalization. acs.org

The reactivity of this compound can be harnessed to construct cyclic systems. For instance, related bis(sulfonyl)ethylenes undergo [2+2] cycloadditions with alkynes to form functionalized cyclobutenes. bldpharm.com A similar strategy could potentially be applied to this compound or its derivatives to access silylated four-membered rings, which are themselves versatile synthetic intermediates.

The general synthetic utility of related bis-silylated compounds is summarized below:

| Bis-silylated Precursor | Reaction Type | Resulting Structure |

| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Cycloaddition | Heterocycles (e.g., selenophenes, pyrazoles) thieme-connect.com |

| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Selective Monodesilylation/Functionalization | Trimethylsilylbutadiynyl ketones thieme-connect.com |

| 1,2-Bis((trimethylsilyl)oxy)cyclobut-1-ene | Not specified | Precursor for further synthesis sigmaaldrich.com |

This table provides examples of how related bis-silylated compounds are used to generate complex and cyclic molecules.

Role as Synthetic Intermediates in Tandem Reactions and Cascades

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. While the specific use of this compound as a key intermediate in well-established tandem or cascade reactions is not widely reported in the literature, its bifunctional nature suggests potential applications. A hypothetical cascade could involve an initial reaction at the carbonyl group, followed by a transformation involving one or both of the trimethylsilyl moieties.

Protection and Deprotection Strategies Utilizing Trimethylsilyl Groups in Complex Syntheses

The trimethylsilyl (TMS) group is a common protecting group for hydroxyl and other protic functional groups due to its ease of installation and removal. In a molecule like this compound, the TMS groups are attached to carbon, but the principles of their cleavage are relevant to deprotection strategies in broader synthetic contexts.

The cleavage of a carbon-silicon bond or, more commonly, an oxygen-silicon bond in TMS ethers can be achieved under various conditions, allowing for strategic deprotection in the presence of other functional groups. gelest.com

Common Deprotection Methods for Trimethylsilyl Groups:

| Reagent Class | Specific Reagents | Typical Conditions |

| Fluoride (B91410) Sources | Tetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF), Cesium fluoride (CsF) | THF or other organic solvents, often at room temperature. |

| Acidic Conditions | Hydrochloric acid (HCl), Acetic acid, Trifluoroacetic acid | Aqueous or alcoholic solutions. |

| Basic Conditions | Potassium carbonate, Sodium hydroxide | Methanol (B129727) or other protic solvents. |

| Lewis Acids | Trimethylsilyl bromide (TMSBr), Boron trifluoride (BF₃), Bismuth bromide (BiBr₃) | Catalytic or stoichiometric amounts in various solvents. |

This table summarizes common reagents and conditions for the deprotection of trimethylsilyl groups.

The presence of two TMS groups in a molecule offers the possibility of selective deprotection if their chemical environments are different or if one is sterically more accessible than the other. For instance, chemoselective deprotection of different silyl (B83357) ethers (e.g., TBS vs. TIPS) is a well-known strategy, and similar principles could apply to molecules with multiple C-Si bonds. An efficient method for the chemoselective cleavage of silyl ethers using catalytic trimethylsilyl bromide in methanol has been reported, highlighting the ability to deprotect primary, secondary, and aromatic silyl ethers with high yields.

Spectroscopic and Structural Elucidation of 1,2 Bis Trimethylsilyl Ethan 1 One and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2-Bis(trimethylsilyl)ethan-1-one, offering atom-specific information.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons and their neighboring atoms within the molecule. For organosilicon compounds, the chemical shifts are influenced by the presence of silicon atoms. In a related compound, trimethylsilane, the proton attached to the silicon resonates around 4.00 ppm, while the methyl protons appear at approximately 0.08 ppm. chemicalbook.com The protons on the carbon backbone of this compound would exhibit distinct signals based on their proximity to the silicon atoms and the carbonyl group.

Table 1: Representative ¹H NMR Data for Related Silyl (B83357) Compounds

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| Trimethylsilane chemicalbook.com | Si-H | 4.00 |

| Trimethylsilane chemicalbook.com | Si-CH₃ | 0.08 |

| 1,2-Bis(chlorodimethylsilyl)ethane chemicalbook.com | Si-CH₂-CH₂-Si | Not specified |

| 1,2-Bis(chlorodimethylsilyl)ethane chemicalbook.com | Si-CH₃ | Not specified |

This table presents data for related compounds to infer expected chemical shift regions for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. For instance, in 2-(trimethylsilyl)ethanol, the carbon attached to the oxygen (C-O) appears at a specific chemical shift, while the carbon adjacent to the silicon (C-Si) resonates at a different field. chemicalbook.com Fourier Transform ¹³C NMR spectra have been instrumental in characterizing a range of [tris(trimethylsilyl)methyl]-substituted silanes, where the carbon atoms of the trimethylsilyl (B98337) groups show absorptions in a narrow range, while other carbons reflect the specific substitution patterns. umich.edu

Table 2: Illustrative ¹³C NMR Data for Related Organosilanes

| Compound | Carbon Environment | Chemical Shift (δ, ppm) |

| 2-(Trimethylsilyl)ethanol chemicalbook.com | -CH₂OH | Specific shift |

| 2-(Trimethylsilyl)ethanol chemicalbook.com | -CH₂Si- | Specific shift |

| Tris(trimethylsilyl)methyl-substituted silanes umich.edu | C of trimethylsilyl groups | Narrow range |

This table provides examples from related molecules to anticipate the ¹³C NMR spectrum of this compound.

Silicon-29 NMR (²⁹Si NMR) is a powerful tool for directly probing the silicon atoms in a molecule. The chemical shifts in ²⁹Si NMR spectra provide valuable information about the substitution and electronic environment of the silicon nuclei. rsc.org The majority of ²⁹Si NMR shifts are found between +50 and -200 ppm. pascal-man.com For many trimethylsilyl derivatives, the ²⁹Si NMR shift is a key characteristic. pascal-man.com In the analysis of complex mixtures, such as fermentation media, silylation followed by ²⁹Si NMR allows for the identification and monitoring of various compounds. researchgate.net The use of an inverse gated decoupling pulse sequence is sometimes necessary for quantitative analysis, especially for volatile compounds. rsc.org

Table 3: Typical ²⁹Si NMR Chemical Shift Ranges for Siloxane Building Units

| Building Unit | Chemical Shift Range (δ, ppm) |

| M (R₃SiO₀.₅) | +20 to -20 |

| D (R₂SiO) | 0 to -60 |

| T (RSiO₁.₅) | -40 to -80 |

| Q (SiO₂) | -80 to -120 |

This table, adapted from general knowledge of siloxane chemistry, indicates expected regions for silicon resonances.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum of this compound would confirm its molecular formula. The fragmentation pattern would be characterized by the loss of methyl groups and the cleavage of the carbon-silicon and carbon-carbon bonds, leading to the formation of various charged fragments. For example, the mass spectrum of 1,2-bis(trimethylsilyl)ethane shows a specific fragmentation pattern that helps in its identification. Similarly, the mass spectrum of bis(trimethylsilyl)acetylene (B126346) exhibits characteristic peaks corresponding to different fragments. nih.gov

Table 4: Key Mass Spectrometry Data for Related Silyl Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Information |

| 1,2-Bis(trimethylsilyl)ethane | C₈H₂₂Si₂ | 174.43 | Provides characteristic fragmentation pattern. |

| trans-1,2-Bis(trimethylsilyl)ethylene nist.gov | C₈H₂₀Si₂ | 172.42 | Electron ionization mass spectrum available. |

| Bis(trimethylsilyl)acetylene nih.gov | C₈H₁₈Si₂ | 170.40 | GC-MS data shows major fragments. |

This table summarizes mass spectrometry information for structurally similar compounds to predict the behavior of this compound.

X-ray Crystallography for Solid-State Structural Determination and Conformation (if applicable to specific derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and conformational details. While there is no specific mention of a crystal structure for this compound in the provided search results, this technique would be invaluable for its derivatives that are crystalline. For instance, SpringerMaterials lists crystal structure as a property for 1-(trimethylsilyl)ethan-1-one, suggesting that crystallographic data may exist for this related compound. nih.gov

Computational and Theoretical Chemistry Studies of 1,2 Bis Trimethylsilyl Ethan 1 One

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Electronic Structure and Stability:

DFT studies on related ketone systems reveal key electronic features applicable to 1,2-bis(trimethylsilyl)ethan-1-one. For instance, calculations on various ketones show that the stability of tautomeric forms (keto vs. enol) is highly dependent on substituent effects and the surrounding medium. scirp.orgcapes.gov.br In a study on quinolin-4-one derivatives, the keto forms were generally found to be more stable than the enol forms, as indicated by their lower enthalpies of formation. scirp.org However, the presence of certain substituents, like methoxy (B1213986) groups, can lead to very similar stabilities for both tautomers. scirp.org

The stability of α-silyl ketones is also influenced by their susceptibility to thermal rearrangement into the corresponding silyl (B83357) enol ethers and sensitivity to acidic conditions which can cause protodesilylation. thieme-connect.de Generally, α-silyl ketones are more stable than their corresponding α-silyl aldehydes but less stable than α-silyl esters or amides. thieme-connect.de

Reactivity Predictions:

The reactivity of a molecule can be predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scirp.org

In DFT studies of quinoline-4-one derivatives, it was found that the ketone forms possess a larger HOMO-LUMO gap compared to their enol tautomers, indicating that the ketone forms are less reactive. scirp.org Solvent effects also play a critical role, with calculations showing that molecules tend to be more reactive (have a smaller energy gap) in a solvent like N,N-Dimethylformamide (DMF) compared to the gas phase. scirp.org For this compound, the electron-donating nature of the two trimethylsilyl (B98337) groups would be expected to influence its HOMO and LUMO energies significantly, likely affecting its reactivity in nucleophilic and electrophilic reactions.

| Compound/System | Method | Key Findings | Reference |

| Quinolin-4-one Derivatives | DFT (B3LYP/6-311G(d)) | Keto forms are generally more stable and less reactive (larger HOMO-LUMO gap) than enol forms. | scirp.org |

| Fructose-Derived Ketones | DFT (B3LYP/cc-pVDZ) | The presence of a pyranose oxygen atom inductively activates the carbonyl group, increasing catalyst activity compared to carbocyclic analogues. | doi.org |

| General α-Silyl Ketones | Experimental/Review | Prone to thermal rearrangement to silyl enol ethers; sensitive to protodesilylation under acidic conditions. | thieme-connect.de |

Molecular Dynamics Simulations for Elucidating Reaction Pathways and Intermediates

For example, MD simulations can be coupled with quantum mechanics (QM/MM methods) to model reactions in complex environments, such as enzyme active sites. youtube.com This approach allows researchers to trace the reaction coordinates, calculate activation barriers, and visualize the formation and breaking of bonds in processes like aldol (B89426) reactions, which are fundamental to carbonyl chemistry. youtube.comyoutube.com

Automated mechanism generation workflows, such as ChemDyME, utilize reactive MD simulations to discover possible reaction pathways from a given starting material. arxiv.org This approach can identify stable products, intermediates, and transition states, which are then refined using higher-level quantum chemical calculations. arxiv.org Such a methodology could, in principle, be applied to this compound to explore its reactivity under various conditions, such as its thermal decomposition or its reaction with nucleophiles and electrophiles, including the well-known Brook rearrangement common in organosilicon chemistry. capes.gov.bracs.org

The application of MD simulations could elucidate:

Conformational Preferences: The rotational dynamics around the Si-C and C-C bonds and how these motions influence reactivity.

Solvent Effects: How solvent molecules organize around the carbonyl and silyl groups and participate in reaction mechanisms.

Reaction Mechanisms: Step-by-step pathways for reactions such as enolate formation, nucleophilic attack, and rearrangements, identifying key intermediates and transition states that are often difficult to detect experimentally.

Quantitative Structure-Activity Relationships (QSAR) for Silylated Ketones

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific activity, such as biological potency or, in a chemical context, reactivity or retention in chromatography. This is achieved by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) and the observed activity.

Although QSAR studies specifically targeting a broad range of silylated ketones are scarce, research on other ketone classes demonstrates the utility of this approach. For instance, a study on the chromatographic behavior of alkylnaphthyl ketones on a silver-loaded stationary phase used a QSAR (in this context, often called Quantitative Structure-Retention Relationship, or QSRR) model to understand their retention times. nih.gov The model revealed that the retention was primarily determined by the compound's dipole moment, the length of the alkyl substituent, and the mobile phase composition. nih.gov

For a class of compounds like silylated ketones, a QSAR study could be developed to predict properties such as:

Reactivity in Hydrosilylation: Correlating structural descriptors with the rate of reaction for a series of ketones.

Stability: Predicting the tendency of different α-silyl ketones to undergo rearrangement or decomposition.

Spectroscopic Properties: Relating calculated electronic properties to observed shifts in IR or NMR spectra.

The key to a successful QSAR model is the selection of appropriate descriptors. For silylated ketones, these would likely include:

Electronic Descriptors: Partial charges on the silicon and carbonyl carbon, HOMO/LUMO energies, and dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulk of the silyl groups.

Topological Descriptors: Indices that quantify molecular size, shape, and branching.

| QSAR/QSRR Application | Compound Class | Key Descriptors | Predicted Property | Reference |

| Chromatographic Retention | Alkylnaphthyl Ketones | Dipole moment, alkyl substituent length, modifier concentration | Retention Time | nih.gov |

Analysis of Bonding and Orbital Interactions in Silicon-Carbonyl Systems

The chemical behavior of this compound is dominated by the electronic interactions between the silicon atoms and the adjacent carbonyl group. The nature of the silicon-carbon bond in α-silyl ketones is distinct from a typical C-C bond and has been the subject of extensive theoretical study.

σ-π Conjugation (Hyperconjugation):

A key feature of α-silyl ketones is the interaction between the σ-orbital of the C-Si bond and the π-system of the carbonyl group (σ-π conjugation, or hyperconjugation). This interaction, often referred to as the "β-effect," involves the donation of electron density from the high-energy C-Si bonding orbital into the low-energy π* antibonding orbital of the C=O group. This has several consequences:

It weakens and lengthens the C=O bond, resulting in a lower stretching frequency in infrared (IR) spectra compared to non-silylated ketones. thieme-connect.de

It increases the electron density on the carbonyl oxygen.

It stabilizes any positive charge that develops on the β-carbon (in this case, the carbonyl carbon), which can influence reactivity.

Donor-Acceptor Interactions in Silylene-Carbonyl Analogues:

While not an α-silyl ketone, the study of silylene-carbonyl complexes provides fundamental insights into Si-CO bonding. nih.govdocumentsdelivered.comrsc.org DFT and energy decomposition analyses show that the bond between silicon and a carbonyl carbon can be understood through a donor-acceptor framework:

σ-donation: The carbonyl group donates electron density from its σ orbital into an empty p-orbital on the silicon atom. nih.govdocumentsdelivered.com

π-back-donation: The silicon atom donates electron density back to the carbonyl group. This occurs via two pathways: from a lone pair on the silicon into the π* orbital of the CO, and, crucially, from a perpendicular Si-R σ-bonding orbital into the same CO π* orbital. nih.govdocumentsdelivered.com

This dual donation and back-donation model explains the remarkable stability of some silicon-carbonyl compounds and highlights the complex electronic interplay that activates both the silicon center and the carbonyl group. nih.govdocumentsdelivered.com In this compound, similar, albeit less direct, orbital interactions between the C-Si σ-bonds and the carbonyl π-system are responsible for its characteristic properties and reactivity. thieme-connect.de The presence of a second trimethylsilyl group on the α-carbon would further modulate these electronic effects.

| Interaction Type | Orbitals Involved | Consequence | Reference |

| σ-π Conjugation (β-effect) | σ(C-Si) → π(C=O) | Weakens C=O bond; lowers IR frequency; stabilizes β-positive charge. | thieme-connect.de |

| σ-Donation | σ(CO) → p(Si) | Forms a dative bond from CO to Si. | nih.govdocumentsdelivered.com |

| π-Back-donation | lp(Si) → π(CO) | Strengthens the Si-C bond and weakens the C=O bond. | nih.govdocumentsdelivered.com |

| π-Back-donation (additional) | σ(R-Si) → π*(CO) | Further stabilizes the Si-CO interaction and is a key driver of stability. | nih.govdocumentsdelivered.com |

Derivatives and Analogs of 1,2 Bis Trimethylsilyl Ethan 1 One in Academic Research

Alpha-Silylated Ketones with Varied Alkyl and Aryl Substituents

Alpha-silylated ketones are a class of compounds that serve as versatile precursors in organic synthesis. The direct α-silylation of ketones through a deprotonation-silylation sequence is generally not feasible due to the propensity for O-silylation, leading to the formation of silyl (B83357) enol ethers. thieme-connect.com Consequently, the synthesis of α-silyl ketones often necessitates the protection of the carbonyl group, for instance, through the formation of imines or N,N-dialkylhydrazones. thieme-connect.com

A notable and effective strategy for the asymmetric synthesis of α-silyl ketones is the SAMP/RAMP hydrazone method. thieme-connect.com This method allows for the preparation of enantiomerically pure α-silylated ketones from simple ketone precursors and silylating agents. These chiral α-silyl ketones are instrumental in directing subsequent regio- and stereoselective carbon-carbon and carbon-heteroatom bond formations, often with high levels of asymmetric induction. thieme-connect.com

The synthesis of α-aryl ketones, a significant subclass, can be achieved through various catalytic methods. One such approach is the highly enantioselective cobalt-catalyzed semipinacol rearrangement of symmetric α,α-diarylallylic alcohols. st-andrews.ac.uk This method facilitates access to enantioenriched α-aryl ketones via an invertive displacement of a cobalt(IV) complex during a 1,2-aryl migration. st-andrews.ac.uk Another strategy involves the use of visible light photoactivation in conjunction with phosphoric acid catalysis for the one-pot synthesis of α,α-diarylketones from arylalkynes, benzoquinone, and a Hantzsch ester, yielding excellent enantioselectivities. nih.gov

The reactivity of α-silylated ketones is characterized by their thermal instability, often leading to rearrangement to the corresponding silyl enol ethers. thieme-connect.de They also react with electrophiles like bromine to yield α-halo ketones. thieme-connect.de

Table 1: Synthesis and Reactivity of Alpha-Silylated Ketones

| Method | Description | Key Features | Reference |

|---|---|---|---|

| SAMP/RAMP Hydrazone Method | Asymmetric synthesis of α-silyl ketones via chiral hydrazones. | High enantiomeric purity; applicable to a wide range of ketones. | thieme-connect.com |

| Cobalt-Catalyzed Semipinacol Rearrangement | Enantioselective synthesis of α-aryl ketones from α,α-diarylallylic alcohols. | Access to enantioenriched α-aryl ketones. | st-andrews.ac.uk |

| Photoredox/Phosphoric Acid Catalysis | One-pot synthesis of α,α-diarylketones from arylalkynes. | Excellent yields and enantioselectivities. | nih.gov |

Alpha-Silylated Esters, Lactones, and Amides

The synthesis of α-silylated esters, lactones, and amides presents similar challenges to that of α-silylated ketones, with a notable competition between C-silylation and O-silylation. thieme-connect.de The outcome of the silylation of carboxylate and ester enolates is highly dependent on the substrate, silylating agent, and reaction conditions. For instance, quenching ester enolates with chlorotrimethylsilane (B32843) typically yields a mixture of the α-silyl ester and the corresponding silyl ketene (B1206846) acetal (B89532) (the O-silylated product). thieme-connect.de

Despite these challenges, methods have been developed to favor the formation of C-silylated products in good yields. tandfonline.com For example, while the direct silylation of acetic acid can lead to a mixture of products, specific conditions, such as using a mixture of diethyl ether and tetrahydrofuran (B95107) and refluxing before adding the silylating agent, can lead to (trimethylsilyl)acetic acid as the sole product. thieme-connect.de In the case of amides, acetamides can be silylated to produce the desired α-silyl amides exclusively under certain conditions, although more substituted amide enolates tend to favor O-silylation. thieme-connect.de

Alpha-silylated esters have proven to be valuable precursors for the synthesis of α,β-unsaturated esters. tandfonline.com Generally, α-silyl esters, acids, and amides exhibit greater stability compared to their α-silyl aldehyde and ketone counterparts. thieme-connect.de

Table 2: Silylation of Carboxylic Acid Derivatives

| Substrate | Outcome of Silylation | Factors Influencing Outcome | Reference |

|---|---|---|---|

| Ester Enolates | Mixture of α-silyl ester and silyl ketene acetal. | Silylating agent, reaction medium. | thieme-connect.de |

| Carboxylic Acid Enolates | Can be directed to exclusively form the C-silylated product. | Specific solvent mixtures and reaction temperatures. | thieme-connect.de |

Related Bis-Silylated Alkanes, Alkenes, and Aromatic Compounds (e.g., 1,2-Bis(trimethylsilyl)benzene)

The realm of bis-silylated compounds extends beyond simple ketones to include a variety of alkanes, alkenes, and aromatic systems, with 1,2-bis(trimethylsilyl)benzene (B95815) being a prominent example. This aromatic compound is a versatile building block in organic synthesis. It can be synthesized from 1,2-dichlorobenzene (B45396) and trimethylsilyl (B98337) chloride using a hybrid magnesium and copper chloride catalyst, a method that avoids the use of toxic solvents like hexamethylphosphoramide (B148902) (HMPA).

1,2-Bis(trimethylsilyl)benzene is a known precursor for the generation of benzyne, a highly reactive intermediate. It also serves as a starting material for the synthesis of various substituted derivatives with potential applications in pharmaceuticals and agrochemicals. In polymer chemistry, it is used to create poly(trimethylsilyl)benzenes, which possess desirable properties such as thermal stability and hydrophobicity. Furthermore, it can be employed for the surface modification of materials to impart hydrophobic characteristics. The trimethylsilyl groups in 1,2-bis(trimethylsilyl)benzene can undergo acid-catalyzed isomerization. acs.org

In the context of bis-silylated alkenes and alkynes, these compounds also exhibit unique reactivity. For instance, the presence of two silyl groups on an alkyne, as in 1,4-bis(trimethylsilyl)buta-1,3-diyne, can impart significant thermal stability compared to the parent diyne. thieme-connect.com The silyl groups can influence the regio- and stereochemistry of reactions at the carbon-carbon multiple bond and can be subsequently removed or transformed. thieme-connect.com The difunctionalization of acetylene (B1199291), for example through 1,2-bromochalcogenation, can lead to the formation of bis-functionalized vinyl derivatives, which are precursors to more complex structures. acs.org

Table 3: Applications of 1,2-Bis(trimethylsilyl)benzene

| Application | Description | Reference |

|---|---|---|

| Benzyne Precursor | Generates the highly reactive intermediate, benzyne. | |

| Synthesis of Derivatives | Starting material for substituted aromatic compounds. | |

| Polymer Chemistry | Used in the synthesis of poly(trimethylsilyl)benzenes. |

Stereoisomeric and Enantiomeric Forms and Their Synthesis

The synthesis of stereoisomerically and enantiomerically pure forms of α-silylated carbonyl compounds is a significant area of research, as these chiral building blocks are highly valuable in asymmetric synthesis. thieme-connect.com A cornerstone of this field is the SAMP/RAMP hydrazone methodology, which provides a reliable route to enantiomerically pure α-silyl ketones. thieme-connect.com The silyl group in these compounds acts as a "traceless" directing group, controlling the stereochemistry of subsequent reactions before being removed. thieme-connect.com

For α-aryl ketones, several enantioselective synthetic strategies have been developed. As mentioned previously, a cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols provides access to enantioenriched α-aryl ketones. st-andrews.ac.uk The high enantioselectivity observed in this transformation suggests that the 1,2-aryl migration proceeds through a stereospecific cleavage of a carbon-cobalt bond, rather than a free carbocation intermediate. st-andrews.ac.uk

Another powerful technique is the enantioselective α-functionalization of ketones via the allylic substitution of silyl enol ethers, catalyzed by a metallacyclic iridium catalyst. escholarship.org This strategy allows for the formation of a diverse array of C-N, C-O, C-S, and C-C bonds at the α-position with a single catalyst system. escholarship.org The challenge in producing tertiary stereocenters at the α-position of carbonyl compounds lies in the potential for racemization via enolization under either acidic or basic conditions. nih.gov

The development of these stereoselective methods underscores the importance of α-silylated compounds as intermediates for accessing complex, chiral molecules that are ubiquitous in natural products and pharmaceuticals. escholarship.orgnih.gov

Table 4: Methods for Enantioselective Synthesis of Alpha-Silylated and Alpha-Functionalized Ketones

| Method | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|

| SAMP/RAMP Hydrazone Method | Chiral hydrazone auxiliary | Enantiomerically pure α-silyl ketones | thieme-connect.com |

| Semipinacol Rearrangement | Chiral cobalt-salen catalyst | Enantioenriched α-aryl ketones | st-andrews.ac.uk |

| Allylic Substitution of Silyl Enol Ethers | Metallacyclic iridium catalyst | Enantioselective α-functionalization (C-N, C-O, C-S, C-C bonds) | escholarship.org |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

A comprehensive review of available scientific literature reveals no specific academic contributions or documented challenges related to the synthesis or application of 1,2-Bis(trimethylsilyl)ethan-1-one . The compound does not appear in major chemical databases under this name or likely synonyms, suggesting it may be a theoretical or as-yet-unsynthesized molecule. The primary challenge, therefore, is its very existence and the development of a viable synthetic route.

Emerging Avenues in Organosilicon Chemistry Relevant to this compound

While there is no direct research on this compound, the broader field of organosilicon chemistry is continually expanding. Research into sterically hindered ketones and the synthesis of complex organosilicon architectures are active areas. Should this compound be synthesized, it could potentially find applications in areas where the steric bulk and electronic effects of the two trimethylsilyl (B98337) groups can be exploited. For instance, it could serve as a unique building block in organic synthesis or as a ligand in organometallic chemistry. The reactivity of the ketone functionality, influenced by the adjacent silyl (B83357) groups, would be a key area of initial investigation.

Potential for Novel Methodologies and Complex Synthetic Targets

The synthesis of this compound itself would represent a novel methodological development in organosilicon chemistry. Establishing a reliable protocol for its preparation would be the first step towards exploring its synthetic utility. If successfully created, its unique structure could be leveraged in the design of complex molecules. The two trimethylsilyl groups offer potential for further functionalization or can act as directing groups in subsequent reactions. Its potential as a precursor to other novel organosilicon compounds remains a purely speculative but intriguing possibility, contingent on its successful synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.